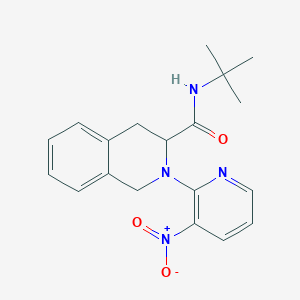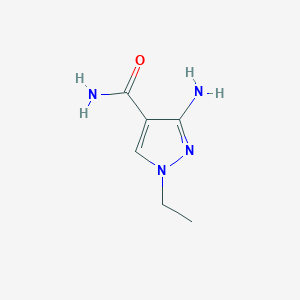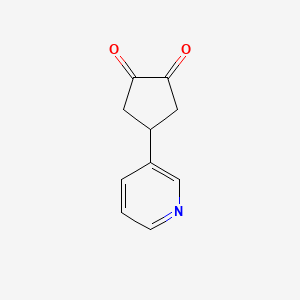
4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide represents a multifaceted molecule with diverse implications across chemistry, biology, medicine, and industry. This compound's complex structure, composed of a pyrimidine moiety linked to a pyrrolidine ring and further connected to a benzenesulfonamide group, endows it with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions:
Starting Materials: 6-ethyl-5-fluoropyrimidin-4-amine, pyrrolidine-1-carboxylic acid, and benzenesulfonyl chloride.
First Step: Formation of an amide linkage between 6-ethyl-5-fluoropyrimidin-4-amine and pyrrolidine-1-carboxylic acid using coupling agents like EDCI or DCC in an inert atmosphere, often in dichloromethane or DMF.
Second Step: Etherification of the resulting intermediate with an appropriate alcohol derivative to introduce the pyrimidin-4-yloxy group under basic conditions (e.g., sodium hydride in THF).
Final Step: Sulfonamide formation by treating the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production may involve optimization of these reaction conditions for scalability, such as using continuous flow reactors, process intensification techniques, and employing green chemistry principles to reduce waste and increase yield.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: Potential oxidation at the ethyl group to form a carboxyl group.
Reduction: Reduction of the sulfonamide group to produce corresponding amines.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 or CrO3 in acidic conditions.
Reduction: LiAlH4 or H2/Pd for reducing the sulfonamide group.
Substitution: Halogenated reagents (e.g., N-bromosuccinimide) for electrophilic substitution.
Major Products
From Oxidation: Carboxylic acid derivatives.
From Reduction: Primary and secondary amines.
From Substitution: Halogenated pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Utilized as a ligand in organometallic complexes for catalytic reactions.
Material Science: Incorporated into polymers for advanced material applications.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes in metabolic pathways.
Protein Interaction Studies: Used in studies of protein-ligand interactions.
Medicine
Antimicrobial Agent: Exhibits antimicrobial properties against certain bacterial strains.
Anti-inflammatory: Potential application in the development of anti-inflammatory drugs.
Industry
Pharmaceutical Intermediates: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Dye Synthesis: Used in the synthesis of complex dyes and pigments.
Mecanismo De Acción
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The pyrimidine moiety may interact with active sites through hydrogen bonding and π-π stacking, while the pyrrolidine and benzenesulfonamide groups contribute to overall binding affinity and specificity. Pathways influenced by this compound include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Compared to other pyrimidine-based compounds, 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide exhibits unique properties such as enhanced binding affinity and specificity due to the presence of fluorine and the pyrrolidine moiety.
List of Similar Compounds
4-(4-fluoropyrimidin-2-yl)oxy-pyrrolidine
N,N-dimethyl-4-(4-(pyrrolidin-1-ylcarbonyl)phenylsulfonamide
6-ethyl-5-(pyrimidin-4-yloxy)-N,N-dimethylbenzenesulfonamide
Enjoy! This compound sure has a lot of applications in various fields. Fascinating, isn't it?
Propiedades
IUPAC Name |
4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4S/c1-4-16-17(20)18(22-12-21-16)28-14-9-10-24(11-14)19(25)13-5-7-15(8-6-13)29(26,27)23(2)3/h5-8,12,14H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXXAXREWDPUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine](/img/structure/B2651539.png)

![ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]acetate](/img/structure/B2651546.png)
![prop-2-en-1-yl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2651550.png)




![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2651556.png)

![2-Amino-1-[4-(furan-2-yl)thiophen-2-yl]ethan-1-ol](/img/structure/B2651560.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B2651561.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2651562.png)
